2-Chloroethyl formate
CAS No.: 1487-43-0
Cat. No.: VC21059082
Molecular Formula: C3H5ClO2
Molecular Weight: 108.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1487-43-0 |
|---|---|
| Molecular Formula | C3H5ClO2 |
| Molecular Weight | 108.52 g/mol |
| IUPAC Name | 2-chloroethyl formate |
| Standard InChI | InChI=1S/C3H5ClO2/c4-1-2-6-3-5/h3H,1-2H2 |
| Standard InChI Key | QHOINBKBMJLHPY-UHFFFAOYSA-N |
| SMILES | C(CCl)OC=O |
| Canonical SMILES | C(CCl)OC=O |
Introduction
Basic Identification and Structure
2-Chloroethyl formate is an organic compound with the chemical formula C₃H₅ClO₂. It is characterized by a formate ester group connected to a 2-chloroethyl moiety, creating a molecule with distinct reactivity patterns and applications in chemical synthesis.
The structural configuration of 2-chloroethyl formate features a formate group (HCO₂−) bonded to a 2-chloroethyl group (ClCH₂CH₂−). This arrangement contributes to its distinct chemical behavior, particularly in nucleophilic substitution reactions where the chlorine atom serves as a potential leaving group.
Physical Properties
2-Chloroethyl formate presents as a liquid at standard temperature and pressure, with several characteristic physical properties that influence its handling, storage, and potential applications.
The relatively high boiling point of 2-chloroethyl formate is characteristic of esters with moderate molecular weight. Its flash point of 52.3°C indicates that it is flammable and requires appropriate safety measures during handling and storage. The compound's positive LogP value suggests moderate lipophilicity, indicating potential for membrane permeability in biological systems.
Chemical Reactivity
The reactivity of 2-chloroethyl formate is primarily governed by two key functional groups: the formate ester and the chloroalkyl moiety. These structural features enable the compound to participate in a variety of chemical transformations.
Nucleophilic Substitution Reactions
The chlorine atom in 2-chloroethyl formate is susceptible to nucleophilic substitution reactions, particularly by nucleophiles such as amines, alcohols, and thiols. These reactions typically proceed via SN2 mechanisms due to the primary nature of the carbon bearing the chlorine.
Hydrolysis
Like other esters, 2-chloroethyl formate undergoes hydrolysis in aqueous environments, producing formic acid and 2-chloroethanol. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
Free Radical Reactions
Research indicates that 2-chloroethyl formate can participate in free radical reactions, which is significant in both laboratory synthesis and environmental degradation pathways .
Synthesis Methods
Several approaches exist for synthesizing 2-chloroethyl formate, with varying degrees of efficiency and selectivity.
Chlorination of Ethyl Formate
A significant method for producing 2-chloroethyl formate involves the chlorination of ethyl formate. According to research on the reaction of atomic chlorine with ethyl formate, this process yields 2-chloroethyl formate as one of the products, along with ethyl chloroformate and 1-chloroethyl formate .
The distribution of products from this reaction at 297 K includes:
-
25 ± 3 mole percent of CH₃CH₂O(C═O)
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67 ± 5 mole percent of CH₃CHO(C═O)H
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8 ± 2 mole percent of CH₂CH₂O(C═O)H (which leads to 2-chloroethyl formate)
Esterification Reactions
Alternative synthetic routes may involve esterification reactions between formic acid and 2-chloroethanol, typically requiring catalysts and specific reaction conditions to achieve optimal yields.
Applications in Chemical Synthesis
2-Chloroethyl formate finds significant utility in organic synthesis as both a reagent and an intermediate.
As a Synthetic Intermediate
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those containing 2-chloroethoxy groups. Its electrophilic nature makes it suitable for introducing this functional group into target molecules.
In Pharmaceutical Synthesis
In pharmaceutical research, 2-chloroethyl formate has potential applications in the synthesis of drug candidates, where the chloroethyl group can serve as a precursor for further functionalization.
Comparison with Related Compounds
Understanding the similarities and differences between 2-chloroethyl formate and structurally related compounds helps contextualize its chemical properties and applications.
Comparison with 2-Chloroethyl Chloroformate
While 2-chloroethyl formate and 2-chloroethyl chloroformate share the 2-chloroethyl group, they differ significantly in reactivity. The chloroformate derivative (C₃H₄Cl₂O₂) contains an additional chlorine atom directly attached to the carbonyl carbon, making it more reactive and a stronger acylating agent than 2-chloroethyl formate .
2-Chloroethyl chloroformate has a higher boiling point (155-156°C) compared to 2-chloroethyl formate (137.2°C) , reflecting its higher molecular weight and potentially stronger intermolecular forces. Additionally, 2-chloroethyl chloroformate is classified as toxic and corrosive , with more severe handling precautions required.
Current Research Applications
Recent research involving 2-chloroethyl formate has focused on understanding its formation in atmospheric chemistry and its potential role in organic synthesis.
Atmospheric Chemistry Studies
Research on the reaction of atomic chlorine with ethyl formate has elucidated the kinetics and mechanism of 2-chloroethyl formate formation. These studies, conducted at pressures of 760–950 Torr and temperatures from 297 to 435 K, have provided valuable insights into the atmospheric fate of related compounds .
Synthetic Methodology Development
Ongoing research aims to develop more efficient and selective methods for synthesizing and utilizing 2-chloroethyl formate in organic transformations. These efforts may lead to new applications in pharmaceutical and agrochemical research.
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